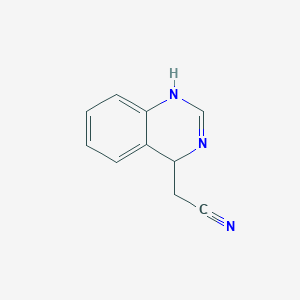

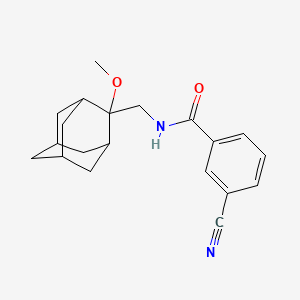

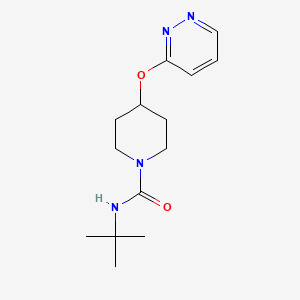

![molecular formula C28H33ClN4O5S2 B2530705 4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1321656-27-2](/img/structure/B2530705.png)

4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the coupling of amino-thiazole or amino-thiazoline bases with acid chlorides of substituted benzoic acids. The process typically includes the use of spectroscopic methods such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy for identification. In some cases, the structure is further confirmed by single-crystal X-ray diffraction . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies and analytical techniques would be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The presence of thiazole or thiazoline rings coupled with a benzamide moiety is a common feature in these compounds. The structural analysis often reveals how different substituents on the benzamide ring can influence the overall shape and electronic distribution of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds is not explicitly discussed in the provided papers. However, the presence of functional groups like the dimethylamino group and the benzamide linkage suggests that these molecules could participate in various chemical reactions, potentially leading to the formation of salts, such as hydrochlorides, which can enhance solubility and bioavailability .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural features and the presence of specific functional groups. The hydrochloride salts of some compounds have shown increased solubility, which is important for their potential use as pharmaceutical agents. The anti-inflammatory activity of some of these compounds has been tested, indicating that they can interact with biological systems without adversely affecting myocardial function at certain concentrations .

Scientific Research Applications

Chemical Synthesis and Biological Activity

The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride belongs to a class of chemicals with diverse biological activities and potential applications in scientific research, particularly in the synthesis of novel compounds with pharmacological interests. Although the specific compound was not directly found in the literature, closely related compounds have been synthesized and evaluated for various biological activities, which can provide insight into the potential applications of this compound.

Synthesis of Novel Heterocyclic Compounds : A study described the synthesis of novel compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds, including various benzodifuranyl, triazines, and oxadiazepines, indicate the potential of such chemical structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cardiac Electrophysiological Activity : Another study synthesized N-substituted imidazolylbenzamides and benzene-sulfonamides with cardiac electrophysiological activities, suggesting the compound's potential use in heart-related disorders (Morgan et al., 1990).

Anti-inflammatory Drugs : Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline showed anti-inflammatory activity, highlighting the potential of thiazole and thiazoline-based compounds in developing new anti-inflammatory drugs (Lynch et al., 2006).

Inhibition of Carbonic Anhydrases : Acridine-acetazolamide conjugates were investigated as inhibitors of carbonic anhydrases, an enzyme important in various physiological processes, indicating potential applications in treating conditions like glaucoma or mountain sickness (Ulus et al., 2016).

Antimicrobial Activity : The synthesis of novel 2-substituted-1Hbenzimidazole derivatives showed in vitro antimicrobial activity, suggesting the compound's use in developing new antimicrobial agents (Abdellatif et al., 2013).

Anticancer Evaluation : Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, indicating potential applications in cancer therapy (Ravinaik et al., 2021).

properties

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O5S2.ClH/c1-30(2)15-16-32(28-29-23-17-24(36-4)25(37-5)18-26(23)38-28)27(33)21-11-13-22(14-12-21)39(34,35)31(3)19-20-9-7-6-8-10-20;/h6-14,17-18H,15-16,19H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEAPOWWYAPEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

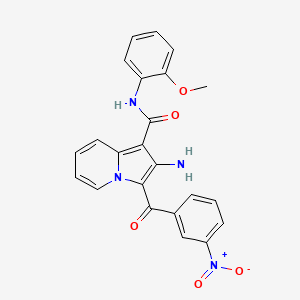

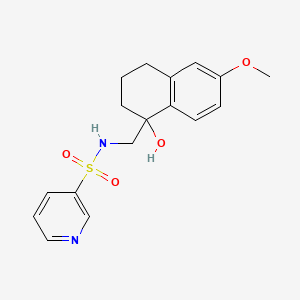

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)

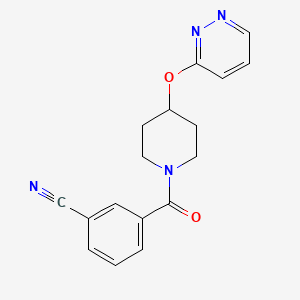

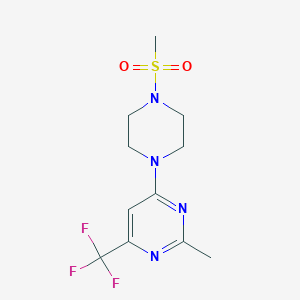

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)

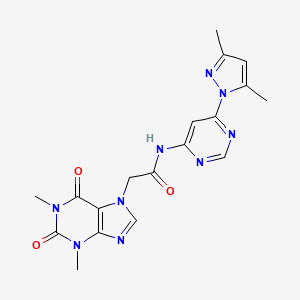

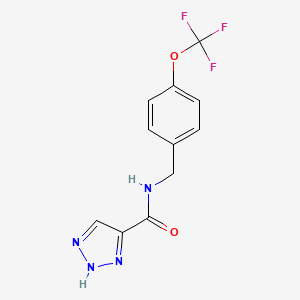

![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)